molecular formula C25H19N3O7S2 B2605664 (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-01-7

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2605664
CAS No.: 865248-01-7
M. Wt: 537.56
InChI Key: GZDWRGUIZRXPMS-RFBIWTDZSA-N
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Description

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a sophisticated molecular hybrid designed for advanced chemical biology research, integrating a naphtho-coumarin fluorophore with a sulfamoyl-benzothiazole scaffold. This compound is primarily investigated for its potential as a targeted fluorescent probe or sensor. The naphtho-coumarin moiety provides a strong, environmentally sensitive fluorophore, enabling the study of biomolecular interactions and localization through fluorescence spectroscopy and imaging source . The presence of the sulfonamide group is a key structural feature often associated with inhibition of carbonic anhydrase isoforms, suggesting its application in researching enzyme kinetics and the development of novel therapeutic agents for conditions like glaucoma or cancer source . The benzothiazole ring system is a privileged structure in medicinal chemistry, known for its diverse biological activities, including affinity for various receptors and enzymes, making this core structure valuable for probing neurodegenerative disease pathways and oncological targets source . The (Z)-configuration of the imino group and the ester functionality offer potential for specific molecular recognition and further chemical modification, respectively, allowing researchers to tailor the compound's properties for specific assay development or as a precursor in synthesizing more complex chemical entities.

Properties

IUPAC Name

ethyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7S2/c1-2-34-22(29)13-28-19-9-8-15(37(26,32)33)11-21(19)36-25(28)27-23(30)18-12-17-16-6-4-3-5-14(16)7-10-20(17)35-24(18)31/h3-12H,2,13H2,1H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDWRGUIZRXPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzochromene core: This can be achieved through a Knoevenagel condensation reaction between salicylaldehyde and malonic acid derivatives, followed by cyclization.

    Introduction of the thiazole ring: The thiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.

    Sulfonamide formation: The sulfonamide group is typically introduced by reacting the intermediate with sulfonyl chloride under basic conditions.

    Final coupling: The final step involves coupling the benzochromene-thiazole intermediate with ethyl bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and as a fluorescent probe. This article explores its applications in detail, supported by data tables and case studies.

Anticancer Activity

Several studies have indicated that derivatives of benzochromene exhibit significant anticancer properties. The incorporation of the thiazole and sulfonamide groups may enhance this activity through various mechanisms, including the inhibition of specific cancer cell lines.

Case Study:
A study published in PubMed highlighted that benzochromene derivatives showed cytotoxic effects on breast cancer cells, suggesting that the structural modifications present in this compound could lead to improved efficacy against cancer .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Research has demonstrated that compounds containing this moiety can act against various bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfamethoxazoleE. coli16 µg/mL
This compoundS. aureusTBD

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor due to its structural features, particularly the imine linkage which can interact with active sites of enzymes.

Case Study:
Research indicates that similar chromene derivatives have been shown to inhibit enzymes involved in metabolic pathways related to cancer proliferation .

Fluorescent Probes

The chromene structure is known for its photophysical properties, making it suitable as a fluorescent probe in various applications including bioimaging and sensing.

Experimental Findings:
Studies have reported that chromene derivatives can exhibit strong fluorescence under UV light, which can be utilized for tracking biological processes in live cells .

Data Table: Photophysical Properties

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.85
Solvent UsedEthanol

Organic Light Emitting Diodes (OLEDs)

The electronic properties of the compound suggest potential use in OLED technology, where materials are required to emit light efficiently when an electric current is applied.

Research Insights:
Recent advancements in OLED technology have highlighted the importance of using materials with high photoluminescence and electron mobility, characteristics that are expected from this compound .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be due to its ability to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and arresting the cell cycle . The compound’s fluorescence properties are attributed to the presence of the benzochromene core, which can absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

Compound A: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (from )

  • Key differences: Replaces the benzo[f]chromene-imino group with a cyanoacetate-indole system. Lacks the sulfamoyl substituent, reducing hydrophilicity.
  • Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .

Compound B : 2-[(3Z)-3-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide (from )

  • Key differences :
    • Substitutes the benzothiazole with a thiazolo-triazol heterocycle.
    • Features an acetamide group instead of ethyl acetate.
  • Applications: Not explicitly stated, but structural similarity to kinase inhibitors is plausible.

Functional Group Variations

Sulfonylurea Herbicides (from ):

  • Examples : Triflusulfuron methyl, ethametsulfuron methyl, metsulfuron methyl.
  • Key differences: Contain triazine rings instead of benzothiazole/chromene systems. Sulfonylurea (-SO₂NH-C=O-NH-) bridges instead of imino linkages.
  • Applications : Broad-spectrum herbicides targeting acetolactate synthase (ALS) enzymes .

Comparison of Physicochemical Properties

Property Target Compound Compound A () Compound B () Sulfonylurea ()
Molecular Weight ~550 g/mol (estimated) ~400 g/mol ~450 g/mol 300–400 g/mol
Key Substituents Sulfamoyl, benzo[f]chromene Indole, cyanoacetate Thiazolo-triazol, acetamide Triazine, sulfonylurea
Polarity High (due to -SO₂NH₂) Moderate Moderate High (due to -SO₂NH-)
Potential Applications Enzyme inhibition/fluorescence Antimicrobial (inferred) Kinase inhibition (inferred) Herbicidal

Biological Activity

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that combines elements of benzochromene, thiazole, and sulfonamide functionalities. The presence of these moieties suggests potential interactions with various biological targets.

Structural Formula

The molecular formula is represented as follows:

C20H18N4O5SC_{20}H_{18}N_{4}O_{5}S

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl and thiazole groups often exhibit significant antimicrobial properties. For example, a study on related benzothiazole derivatives demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The (Z)-ethyl derivative may exhibit similar effects due to its structural similarities.

Anticancer Properties

The chromene moiety is known for its anticancer properties. A derivative of this class, ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, was shown to inhibit the proliferation of various cancer cell lines in vitro through mechanisms involving apoptosis induction . The (Z)-ethyl compound could potentially enhance these effects due to the additional thiazole and sulfonamide groups which may modulate its activity.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. A recent study highlighted that derivatives containing benzo[d]thiazole exhibited significant inhibition of inflammatory mediators in vitro . This suggests that this compound may possess similar anti-inflammatory activity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, thereby disrupting folate synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway, leading to cell death in cancer cells.
  • Modulation of Inflammatory Pathways : The compound may interfere with the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of related chromene derivatives showing promising antibacterial activity.
Explored the synthesis methods for benzothiazole derivatives with significant anti-inflammatory effects, suggesting potential applications for the (Z)-ethyl compound.
Reported on the anticancer activity of structurally similar compounds using SRB assays, indicating a need for further investigation into (Z)-ethyl's efficacy.

Q & A

Q. What advanced techniques confirm the Z-configuration of the imino group?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive proof of stereochemistry. Alternatively, NOESY NMR detects spatial proximity between the imino proton and adjacent aromatic protons. IR spectroscopy distinguishes Z (intramolecular H-bonding) vs. E configurations via carbonyl stretching frequency shifts .

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